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Compound of Interest

Compound Name: A-770041

Cat. No.: B8082437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-770041, a potent and selective

inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This document consolidates

key chemical properties, biological activities, and detailed experimental methodologies relevant

to the study and application of A-770041.

Core Chemical Properties
A-770041, with the CAS number 869748-10-7, is a synthetic, orally bioavailable small

molecule.[1] Its fundamental chemical and physical properties are summarized in the table

below.
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Property Value

CAS Number 869748-10-7[1]

IUPAC Name

N-[4-[1-[trans-4-(4-acetyl-1-

piperazinyl)cyclohexyl]-4-amino-1H-

pyrazolo[3,4-d]pyrimidin-3-yl]-2-

methoxyphenyl]-1-methyl-1H-indole-2-

carboxamide[1]

Molecular Formula C₃₄H₃₉N₉O₃[1]

Molecular Weight 621.7 g/mol [1]

Solubility
DMSO: 20 mg/mL, 0.1 M HCl: 20 mg/mL,

Ethanol: 2 mg/mL[1]

Biological Activity and Mechanism of Action
A-770041 is a highly selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family

that plays a pivotal role in T-cell activation and signaling.[2] Lck is an essential component of

the T-cell receptor (TCR) signaling pathway, and its inhibition by A-770041 leads to the

suppression of downstream signaling events, including the production of interleukin-2 (IL-2), a

key cytokine for T-cell proliferation and differentiation.[2]

The inhibitory activity of A-770041 against Lck and other kinases is presented in the following

table.
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Target Kinase IC₅₀ / EC₅₀ Assay Condition

Lck 147 nM (IC₅₀)[3][4][5] 1 mM ATP[3][4][5]

Fyn 44.1 µM (IC₅₀)

Src 9.1 µM (IC₅₀)

Fgr 14.1 µM (IC₅₀)

HCK 1.22 µM (IC₅₀)

Tie2 >50 µM (IC₅₀)

IL-2 Production 80 nM (EC₅₀)[3]
Anti-CD3 stimulated human

whole blood[3]

The high selectivity of A-770041 for Lck over other Src family kinases, particularly Fyn, which is

also involved in T-cell signaling, underscores its potential as a targeted immunomodulatory

agent.[3][5]

Signaling Pathway
A-770041 exerts its immunosuppressive effects by interrupting the initial stages of T-cell

receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is

activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs)

within the CD3 complex. This initiates a signaling cascade that ultimately leads to T-cell

activation, proliferation, and cytokine release. A-770041 directly inhibits the kinase activity of

Lck, thereby preventing the downstream signaling events.
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A-770041 Mechanism of Action in TCR Signaling
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A-770041 inhibits Lck activation in the T-cell receptor signaling pathway.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of A-770041.

Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of

Lck and the inhibitory potential of A-770041.

Materials:

Recombinant human Lck enzyme

Poly-Glu-Tyr (4:1) peptide substrate

ATP

A-770041

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

384-well white assay plates

Procedure:

Compound Preparation: Prepare a serial dilution of A-770041 in DMSO. Further dilute in

Kinase Buffer to the desired final concentrations.

Kinase Reaction:

Add 2.5 µL of A-770041 solution or vehicle (DMSO) to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the Lck enzyme and peptide substrate in Kinase Buffer.

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final

reaction volume is 10 µL.
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Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and

deplete the remaining ATP.

Incubate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition of Lck activity for each A-770041
concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic

curve.

IL-2 Production Assay from Stimulated T-cells
This protocol outlines the measurement of IL-2 secretion from stimulated T-cells in the

presence of A-770041 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

RPMI-1640 medium supplemented with 10% FBS

Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

A-770041

Human IL-2 ELISA Kit

96-well cell culture plates
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Procedure:

Cell Culture and Treatment:

Plate PBMCs or Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

Treat the cells with various concentrations of A-770041 or vehicle (DMSO) for 1 hour at

37°C.

T-cell Stimulation:

Add anti-CD3 and anti-CD28 antibodies to the cell cultures at pre-determined optimal

concentrations to stimulate T-cell activation and IL-2 production.

Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

ELISA for IL-2 Quantification:

Perform the IL-2 ELISA according to the manufacturer's instructions. Briefly, this involves:

Coating a 96-well plate with a capture antibody specific for human IL-2.

Adding the collected cell culture supernatants and a standard curve of recombinant

human IL-2.

Incubating with a biotinylated detection antibody.

Adding a streptavidin-HRP conjugate.

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the

standard curve. Determine the EC₅₀ value for A-770041's inhibition of IL-2 production.
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In Vivo Model of Heterotopic Heart Transplantation in
Rats
This section describes a well-established model to evaluate the efficacy of A-770041 in

preventing organ allograft rejection.[2][6][7][8]

Animals:

Male Lewis rats (recipient)

Male Brown Norway rats (donor)

Procedure:

Donor Heart Procurement:

Anesthetize the donor rat.

Open the chest cavity and heparinize the animal.

Perfuse the heart with cold cardioplegic solution.

Excise the heart and store it in cold saline.

Recipient Preparation and Transplantation:

Anesthetize the recipient rat.

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta

and the donor pulmonary artery to the recipient's inferior vena cava.

A-770041 Administration:

Administer A-770041 orally (e.g., by gavage) to the recipient rats daily, starting on the day

of transplantation, at doses ranging from 2.5 to 20 mg/kg/day.[3]
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Monitoring and Endpoint:

Monitor the viability of the transplanted heart daily by abdominal palpation.

The primary endpoint is the cessation of a palpable heartbeat, indicating graft rejection.

At the end of the study, the transplanted heart can be explanted for histological analysis to

assess the degree of rejection.

Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of A-770041.
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A generalized workflow for the preclinical assessment of A-770041.

This technical guide provides a comprehensive resource for researchers and drug

development professionals working with A-770041. The detailed information on its chemical
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properties, biological activity, and experimental protocols is intended to facilitate further

investigation and development of this promising Lck inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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